

Comparative Toxicology of C12 Alkane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,2,4,6,6-Pentamethylheptane*

Cat. No.: *B104275*

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of chemical isomers is paramount for safety assessment and informed application. This guide provides a comparative study of the toxicity of C12 alkane isomers, focusing on the linear n-dodecane and the branched-chain isomer, isododecane. The information is supported by experimental data and detailed methodologies.

Quantitative Toxicity Data

The acute toxicity of n-dodecane and its branched isomers is generally considered to be low across oral, dermal, and inhalation routes of exposure. The following table summarizes the available quantitative data for key C12 alkane isomers.

Isomer	Chemical Structure	CAS Number	Acute Oral Toxicity (LD50)	Acute Dermal Toxicity (LD50)	Acute Inhalation Toxicity (LC50)
n-Dodecane	CH ₃ (CH ₂) ₁₀ CH ₃	112-40-3	>5000 mg/kg (rat)	>5000 mg/kg (rabbit)	No data available
Isododecane (2,2,4,6,6-Pentamethylheptane)	(CH ₃) ₃ CCH ₂ CH(CH ₃)CH ₂ C(CH ₃) ₃	13475-82-6	>5000 mg/kg (rat) ^[1]	>5000 mg/kg (rabbit) ^[1]	>21.4 mg/L (1-hour, rat) ^[2]
C ₁₁ -C ₁₂ Isoalkanes	Mixture of branched alkanes	90622-57-4	>5000 mg/kg (rat) ^[3]	>2200 – 2500 mg/kg (rabbit) ^[3]	No data available

Experimental Protocols

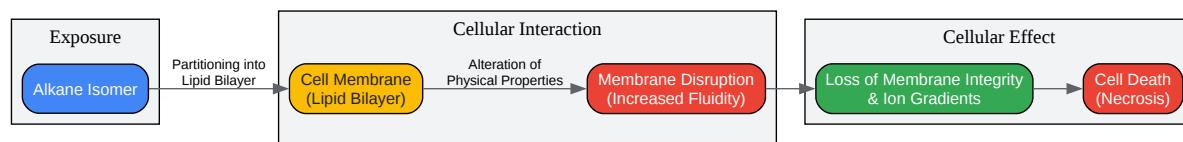
The toxicological data presented in this guide are primarily based on standardized testing protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality and comparability of data.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity is typically determined using a limit test or a full study design. In a limit test, a single high dose (e.g., 2000 or 5000 mg/kg body weight) is administered to a small group of animals (usually rats). If no mortality or significant toxicity is observed, the LD₅₀ is considered to be greater than that dose. For a full study, multiple groups of animals are dosed with different concentrations of the test substance to determine the dose that is lethal to 50% of the test population (LD₅₀). Animals are observed for a period of 14 days for signs of toxicity and mortality.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test evaluates the potential adverse effects from a single dermal application of a substance.^{[4][5][6][7]} A specified dose of the test substance is applied to a shaved area of the skin of the test animals (commonly rabbits or rats) and covered with a porous gauze dressing


for a 24-hour exposure period.[6] Similar to the oral toxicity test, a limit dose of 2000 mg/kg is often used. The animals are observed for 14 days for signs of skin irritation and systemic toxicity.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline is used to assess the toxicity of a substance when inhaled.[8][9][10][11] Test animals (usually rats) are exposed to the test substance in the form of a vapor, aerosol, or dust in an inhalation chamber for a defined period, typically 4 hours.[8][11] A limit concentration (e.g., 5 mg/L) can be tested, or a range of concentrations can be used to determine the LC50 value.[10] Animals are observed for 14 days post-exposure for signs of toxicity.

Mechanism of Toxicity

The precise signaling pathways for the toxicity of different C12 alkane isomers are not well-defined and appear to be non-specific. The primary mechanism of acute toxicity for alkanes is thought to be a biophysical interaction with cell membranes.

[Click to download full resolution via product page](#)

Figure 1. Proposed general mechanism of alkane-induced cell toxicity.

As illustrated in Figure 1, it is hypothesized that the lipophilic nature of alkanes allows them to readily partition into the lipid bilayer of cell membranes. This integration can disrupt the normal structure and fluidity of the membrane, leading to a loss of membrane integrity and the dissipation of essential ion gradients. The ultimate consequence of this membrane disruption can be cell death, particularly at high concentrations. This non-specific mechanism is similar to that of general anesthetics.[11][12]

Conclusion

The available data indicate that C12 alkane isomers, including both n-dodecane and the branched isomer isododecane, exhibit a low order of acute toxicity. The high LD50 and LC50 values suggest a wide margin of safety for acute exposures. The primary mechanism of toxicity at high concentrations is likely a non-specific disruption of cell membrane function. This comparative guide provides a foundational understanding for professionals engaged in the evaluation and application of these substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. makingcosmetics.com [makingcosmetics.com]
- 2. maritimebeautyshop.com [maritimebeautyshop.com]
- 3. carlroth.com [carlroth.com]
- 4. oecd.org [oecd.org]
- 5. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]
- 6. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 11. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]
- 12. Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Toxicology of C12 Alkane Isomers: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104275#comparative-study-of-the-toxicity-of-c12-alkane-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com